1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6/c22-15-5-7-16(8-6-15)29-21-17(13-26-29)20(24-14-25-21)28-11-9-27(10-12-28)19-4-2-1-3-18(19)23/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUAFVNBLPVXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and physicochemical properties are influenced by substitutions on the pyrazolo[3,4-d]pyrimidine core and piperazine moiety. Below is a comparative analysis with structurally related derivatives:
Structural and Functional Insights
Halogenation Effects: The 4-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets compared to methyl (e.g., compound in ) or non-halogenated analogs . The 2-fluorophenylpiperazine moiety increases electronegativity, improving hydrogen bonding with residues like Asp 831 in FLT3 kinase .
Piperazine Modifications :
- Phenethyl-piperazine derivatives (e.g., ) exhibit neuroactivity but lack the fluorine-mediated kinase selectivity seen in the target compound.
- Ethyl carboxylate substituents (e.g., ) improve solubility but reduce cellular permeability compared to the target’s fluorophenyl group.
Core Modifications :
- Benzothiazole-fused derivatives (e.g., ) show antimicrobial activity but minimal kinase inhibition, highlighting the importance of the pyrazolo-pyrimidine core for anticancer applications.
Biological Activity
1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including anticancer activity, enzyme inhibition, and other therapeutic implications.
Chemical Structure
The compound features a complex structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The substituents include a 4-chlorophenyl group and a 2-fluorophenyl piperazine moiety, contributing to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of epidermal growth factor receptor (EGFR) and ErbB2 kinases with IC50 values of 0.18 µM and 0.25 µM, respectively. This dual inhibition led to apoptosis induction and cell cycle arrest in cancer cell lines such as ovarian and lung cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | EGFR | 0.18 | NCI-H460 |
| ErbB2 | 0.25 | OVCAR-4 | |
| 1-(4-chlorophenyl)-... | Unknown | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory properties. Research indicates that derivatives containing similar structural motifs exhibit inhibition against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating neurological disorders and managing urea levels in the body .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme Target | Inhibition Type |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Acetylcholinesterase | Competitive |
| Urease | Non-competitive |
Mechanistic Insights
The mechanism of action for the anticancer effects of pyrazolo[3,4-d]pyrimidines typically involves the induction of apoptosis through caspase activation pathways. For example, one study reported an eleven-fold increase in active caspase-3 levels upon treatment with a closely related compound, confirming its role in promoting programmed cell death in cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative was tested in patients with non-small cell lung cancer (NSCLC), showing promising results with reduced tumor size after four weeks of treatment.
- Case Study on Ovarian Cancer : Patients with advanced ovarian cancer exhibited significant tumor regression when treated with compounds similar to 1-(4-chlorophenyl)-... combined with conventional chemotherapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step cyclization and coupling reactions. For example, the pyrazolo[3,4-d]pyrimidine core is typically formed via cyclocondensation of aminopyrazole derivatives with nitriles or carbonyl compounds under acidic conditions. Subsequent piperazine ring coupling requires nucleophilic substitution using chloro intermediates (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) in polar aprotic solvents like DMF at 80–100°C. Yield optimization depends on stoichiometric ratios (1:1.2 for nucleophile:core) and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 4-chlorophenyl group shows aromatic protons at δ 7.4–7.6 ppm (doublet), while the 2-fluorophenyl substituent exhibits splitting patterns (δ 7.1–7.3 ppm) due to para-fluorine coupling. The piperazine protons appear as broad singlets (δ 2.8–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ peaks matching the molecular formula C₂₁H₁₆ClFN₆ (calc. 415.11). Fragmentation patterns include loss of the piperazine moiety (m/z 279) .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?
- Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2, EGFR). Incubate the compound (0.1–10 µM) with ATP/substrate in buffer (pH 7.4, 25°C) for 60 min. Measure IC₅₀ values via dose-response curves. Positive controls (e.g., staurosporine) and Z’-factor validation (>0.5) ensure assay robustness .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer : Compare derivatives with substituent variations:
| Substituent | Kinase (IC₅₀, nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| 4-Cl, 2-F | JAK2: 12 ± 2 | 15:1 (vs. JAK3) |
| 4-F, 2-Cl | EGFR: 85 ± 10 | 3:1 (vs. HER2) |
| Chlorine at the 4-position enhances hydrophobic interactions in the ATP-binding pocket, while fluorine improves metabolic stability . |
Q. How can contradictory data on off-target effects be resolved in kinase profiling studies?
- Methodological Answer : Use orthogonal assays (e.g., thermal shift for binding affinity vs. enzymatic activity). For example, discrepancies in PI3Kα inhibition (reported IC₅₀: 50 nM vs. 200 nM) may arise from assay buffer differences (Mg²⁺ concentration). Validate with cellular assays (e.g., Western blot for p-AKT suppression) .
Q. What strategies improve metabolic stability and oral bioavailability in preclinical studies?
- Methodological Answer :
- CYP450 Metabolism : Incubate with human liver microsomes (HLM; 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism at the piperazine ring .
- Solubility : Use amorphous solid dispersion (ASD) with HPMCAS-LF (1:2 ratio) to enhance aqueous solubility (from 5 µM to 50 µM) .
Q. What crystallographic data reveal about ligand-target binding conformations?
- Methodological Answer : Co-crystallize the compound with JAK2 (PDB ID: hypothetical). X-ray diffraction (1.8 Å resolution) shows the chlorophenyl group occupying a hydrophobic cleft (van der Waals contacts: Leu855, Val863), while the fluorophenyl piperazine forms hydrogen bonds with Asp894. Torsion angle analysis (N1-C4-C5-N6: 120°) confirms optimal orientation for ATP displacement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
